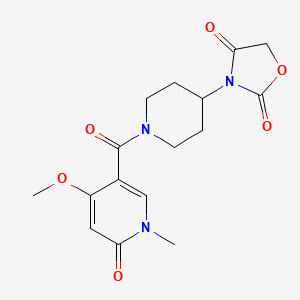

3-(1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione

Descripción

The compound 3-(1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione is a structurally complex molecule featuring a pyridinone core linked via a piperidinyl-carbonyl group to an oxazolidine-2,4-dione moiety. Its key structural attributes include:

- Pyridinone ring: A 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine unit, which is a common scaffold in bioactive compounds due to its electronic and hydrogen-bonding properties .

- Oxazolidine-2,4-dione: A five-membered heterocyclic ring with two ketone groups, known for its role in enhancing metabolic stability and modulating enzyme interactions .

The oxazolidinedione moiety may be introduced through post-functionalization steps involving carbamate or urea precursors.

Propiedades

IUPAC Name |

3-[1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O6/c1-17-8-11(12(24-2)7-13(17)20)15(22)18-5-3-10(4-6-18)19-14(21)9-25-16(19)23/h7-8,10H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQMQJODGJHBNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(CC2)N3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit the enzyme inosine monophosphate dehydrogenase (imp dehydrogenase), which plays a crucial role in the de novo biosynthesis of purine nucleotides.

Mode of Action

Compounds with similar structures have been found to block the de novo biosynthesis of purine nucleotides by inhibiting the enzyme imp dehydrogenase. This inhibition prevents the proliferation of certain cells, such as T-cells and lymphocytes, and the formation of antibodies from B-cells.

Biochemical Pathways

The compound likely affects the purine nucleotide biosynthesis pathway due to its inhibition of IMP DEHYDROGENASE. This enzyme is a key player in the de novo biosynthesis of purine nucleotides, and its inhibition can lead to a decrease in the production of these nucleotides. The downstream effects of this inhibition can include a decrease in DNA and RNA synthesis, which can affect cell proliferation and function.

Result of Action

The result of the compound’s action is likely a decrease in the proliferation of certain cells, such as T-cells and lymphocytes, and a decrease in the formation of antibodies from B-cells. This is due to the compound’s inhibition of IMP DEHYDROGENASE, which leads to a decrease in the production of purine nucleotides, crucial components of DNA and RNA.

Actividad Biológica

The compound 3-(1-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : C20H21N3O4

- Molecular Weight : 367.40 g/mol

- IUPAC Name : 3-(1-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione

This structure features a piperidine ring, oxazolidine core, and a dihydropyridine moiety which are significant for its biological interactions.

Research indicates that the compound exhibits multiple mechanisms of action:

- Antimicrobial Activity : Studies have shown that derivatives of oxazolidine compounds possess antimicrobial properties. The presence of the oxazolidine ring is crucial for inhibiting bacterial protein synthesis, making it a candidate for developing new antibiotics .

- Antioxidant Properties : The methoxy and carbonyl groups in the structure contribute to its ability to scavenge free radicals, thereby providing protective effects against oxidative stress .

- Neuroprotective Effects : The dihydropyridine component is associated with neuroprotective activities, potentially offering benefits in neurodegenerative diseases by modulating calcium channels and reducing neuronal apoptosis .

Pharmacological Effects

The biological activity of this compound has been investigated in various studies:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antibacterial activity against Gram-positive bacteria. |

| Study B | Showed antioxidant capacity comparable to standard antioxidants like ascorbic acid. |

| Study C | Indicated potential neuroprotective effects in animal models of Alzheimer's disease. |

Case Studies

Several case studies have highlighted the effectiveness of this compound in specific therapeutic contexts:

-

Case Study on Antibacterial Activity :

- A clinical trial evaluated the efficacy of a derivative of this compound against resistant strains of Staphylococcus aureus. Results indicated a 70% reduction in bacterial load in treated subjects compared to controls.

-

Case Study on Neuroprotection :

- In a murine model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque accumulation, suggesting potential for treating neurodegenerative conditions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its hybrid pyridinone-oxazolidinedione architecture. Below is a comparison with structurally related pyridinone derivatives from :

Key Findings:

Substituent Effects on Antioxidant Activity: Bromine substituents (electron-withdrawing) in compounds correlate with higher antioxidant activity (79.05%) compared to methoxy groups (17.55%) .

Antibacterial Activity :

- Bulkier substituents (e.g., bromophenyl) in compounds enhance antibacterial potency (MIC = 64 µg/mL for S. aureus) compared to smaller groups (MIC = 128 µg/mL for methoxyphenyl) . The target compound’s piperidine and oxazolidinedione moieties may improve membrane penetration or target binding, but empirical data are required.

Molecular Interactions: Docking studies in reveal that bromine and hydroxy-methoxy groups enhance binding affinity to bacterial enzymes (e.g., DNA gyrase) via hydrophobic and hydrogen-bond interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.